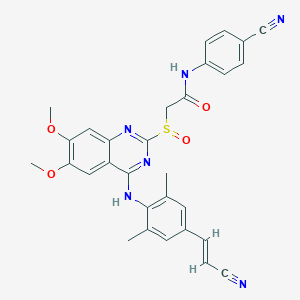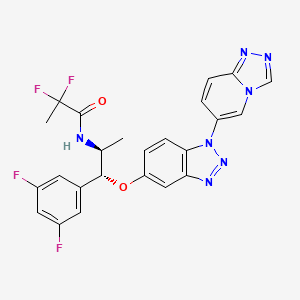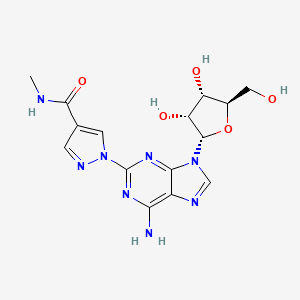
1-epi-Regadenoson
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-epi-Regadenoson is an α-isomer impurity of Regadenoson, a highly selective adenosine A2A receptor agonist. Regadenoson is commonly used as a coronary vasodilator in myocardial perfusion imaging (MPI) due to its ability to increase coronary blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-epi-Regadenoson can be synthesized through the preparation of its ethyl ester intermediate. The synthesis involves the use of specific reagents and conditions to achieve the desired α-isomer impurity .
Industrial Production Methods: The industrial production of this compound involves controlled synthesis processes to ensure the purity and quality of the compound. The production methods are designed to meet the stringent requirements for research and development applications .
Chemical Reactions Analysis
Types of Reactions: 1-epi-Regadenoson undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in new functionalized compounds .
Scientific Research Applications
1-epi-Regadenoson has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of adenosine receptor agonists.
Biology: Employed in biological studies to investigate the effects of adenosine receptor activation on cellular processes.
Medicine: Utilized in pharmacological research to understand the pharmacokinetics and pharmacodynamics of adenosine receptor agonists.
Industry: Applied in the development of new diagnostic agents and therapeutic compounds
Mechanism of Action
1-epi-Regadenoson exerts its effects by selectively binding to the adenosine A2A receptor. This binding leads to the activation of intracellular signaling pathways that result in coronary vasodilation and increased myocardial blood flow. The compound has a low affinity for the A1 adenosine receptor and negligible affinity for A2B and A3 adenosine receptors .
Comparison with Similar Compounds
Regadenoson: The parent compound, also a selective adenosine A2A receptor agonist.
Adenosine: A naturally occurring nucleoside that acts on multiple adenosine receptors.
Dipyridamole: A vasodilator that inhibits the uptake of adenosine into cells, indirectly increasing its concentration
Uniqueness of 1-epi-Regadenoson: this compound is unique due to its specific isomeric form, which provides distinct pharmacological properties compared to its parent compound, Regadenoson. Its selective binding to the adenosine A2A receptor makes it a valuable tool in research and development .
Properties
Molecular Formula |
C15H18N8O5 |
|---|---|
Molecular Weight |
390.35 g/mol |
IUPAC Name |
1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14+/m1/s1 |
InChI Key |
LZPZPHGJDAGEJZ-UUAIRXRESA-N |
Isomeric SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


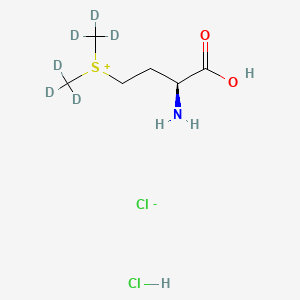

![4-[3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-a]pyrazin-8-yl]morpholine](/img/structure/B12398950.png)

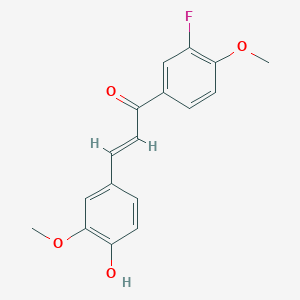

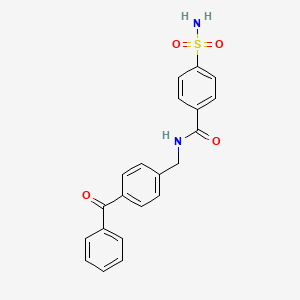
![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)
